

# 3-Amino-1h-indole-2-carbohydrazide CAS number 110963-29-6

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## Compound of Interest

Compound Name: 3-Amino-1h-indole-2-carbohydrazide

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## 3-Amino-1H-indole-2-carbohydrazide: A Technical Guide

CAS Number: 110963-29-6

### Introduction

**3-Amino-1H-indole-2-carbohydrazide** is a heterocyclic organic compound incorporating an indole scaffold, a functionality prevalent in a wide array of biologically active molecules. The indole ring system is a key structural motif in numerous pharmaceuticals and natural products. The presence of the amino and carbohydrazide moieties at positions 3 and 2, respectively, suggests potential for diverse chemical reactivity and biological activity. This technical guide aims to provide a comprehensive overview of the available information on **3-Amino-1H-indole-2-carbohydrazide**, targeting researchers, scientists, and professionals in the field of drug development. It is important to note that while the core structure is of significant interest, detailed experimental data for this specific compound is limited in publicly accessible literature. Therefore, this guide also draws upon data from structurally related indole-2-carbohydrazide derivatives to infer potential properties and applications.

## Physicochemical Properties

A summary of the key physicochemical properties for **3-Amino-1H-indole-2-carbohydrazide** is presented in the table below. This data is compiled from various chemical supplier databases and computational models.

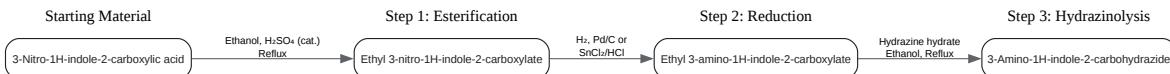
Property	Value	Reference
CAS Number	110963-29-6	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>4</sub> O	<a href="#">[1]</a>
Molecular Weight	190.20 g/mol	<a href="#">[1]</a>
IUPAC Name	3-amino-1H-indole-2-carbohydrazide	
Canonical SMILES	C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)N	<a href="#">[1]</a>
InChI Key	LNPDDCYXLWMYKF-UHFFFAOYSA-N	<a href="#">[1]</a>
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

## Synthesis and Reactivity

### Proposed Synthesis

While a specific, detailed synthesis protocol for **3-Amino-1H-indole-2-carbohydrazide** is not readily available in the cited literature, a plausible synthetic route can be proposed based on established methods for the synthesis of other indole-2-carbohydrazide derivatives.[\[2\]](#)[\[3\]](#) The most common approach involves the hydrazinolysis of a corresponding indole-2-carboxylic acid ester.

A potential synthetic workflow is outlined below:



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### Proposed synthesis of **3-Amino-1H-indole-2-carbohydrazide**.

#### Reactivity

The chemical reactivity of **3-Amino-1H-indole-2-carbohydrazide** is dictated by its three primary functional groups: the indole nitrogen, the 3-amino group, and the 2-carbohydrazide moiety. The indole ring itself is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position if it were unsubstituted. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The carbohydrazide functional group is also highly versatile, capable of undergoing condensation reactions with aldehydes and ketones to form hydrazones, and can be used as a precursor for the synthesis of various heterocyclic systems like pyrazoles, oxadiazoles, and triazoles.

## Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of **3-Amino-1H-indole-2-carbohydrazide** is lacking in the scientific literature. However, the indole-2-carbohydrazide scaffold is present in numerous compounds with a wide range of pharmacological properties. By examining these related molecules, we can hypothesize potential areas of biological activity for the title compound.

Derivatives of indole-2-carbohydrazide have been reported to exhibit activities including:

- **Anticancer Activity:** Several studies have shown that indole-2-carbohydrazide derivatives can act as potent anticancer agents. For instance, some derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[4][5] The

proposed mechanism involves binding to the colchicine site on  $\beta$ -tubulin, disrupting microtubule dynamics.

- **Antimicrobial Activity:** The indole nucleus is a common feature in many antimicrobial agents. Indole-2-carbohydrazide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[6]
- **Enzyme Inhibition:** Certain indole-carbohydrazide derivatives have been investigated as inhibitors of enzymes such as  $\alpha$ -glucosidase, which is a target for the management of type 2 diabetes.[2]
- **Antiplatelet Activity:** Some N-substituted indole carbohydrazide derivatives have shown potential as antiplatelet aggregation agents.[3]
- **Anti-angiogenic Activity:** Indole-2-carbohydrazide derivatives have been explored for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.

The following diagram illustrates a potential mechanism of action for anticancer activity, based on the known tubulin inhibitory effects of related indole-2-carbohydrazide derivatives.



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Potential anticancer mechanism via tubulin inhibition.

## Experimental Protocols

Given the absence of specific experimental studies on **3-Amino-1H-indole-2-carbohydrazide**, a general protocol for the proposed synthesis is provided below. This protocol is adapted from literature procedures for similar compounds and would require optimization for this specific substrate.[2][3]

**General Synthetic Protocol for 3-Amino-1H-indole-2-carbohydrazide**

- Esterification of 3-Nitro-1H-indole-2-carboxylic acid:
  - To a solution of 3-nitro-1H-indole-2-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
  - Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
  - Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 3-nitro-1H-indole-2-carboxylate.
- Reduction of the Nitro Group:
  - Dissolve the ethyl 3-nitro-1H-indole-2-carboxylate in a suitable solvent (e.g., ethanol or ethyl acetate).
  - Add a catalytic amount of palladium on carbon (10% Pd/C).
  - Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
  - Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield ethyl 3-amino-1H-indole-2-carboxylate.
  - Alternatively, the reduction can be carried out using stannous chloride ( $\text{SnCl}_2$ ) in the presence of concentrated hydrochloric acid.
- Hydrazinolysis of the Ester:
  - Dissolve the ethyl 3-amino-1H-indole-2-carboxylate in ethanol.

- Add an excess of hydrazine hydrate.
- Reflux the reaction mixture for several hours, monitoring by TLC.
- Upon completion, cool the reaction mixture. The product, **3-Amino-1H-indole-2-carbohydrazide**, may precipitate out of the solution.
- Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product. Further purification can be achieved by recrystallization if necessary.

## Data Presentation

As no specific quantitative biological data for **3-Amino-1H-indole-2-carbohydrazide** has been found, the following table is provided as a template for researchers to summarize their findings upon experimental investigation.

Biological Assay	Cell Line / Organism	IC <sub>50</sub> / MIC (μM)	Positive Control	Notes
Antiproliferative Activity	e.g., MCF-7, HCT116		e.g., Doxorubicin	
Tubulin Polymerization		e.g., Colchicine		
Antibacterial Activity	e.g., S. aureus		e.g., Ciprofloxacin	
Antifungal Activity	e.g., C. albicans		e.g., Fluconazole	
α-Glucosidase Inhibition	e.g., Acarbose			

## Conclusion

**3-Amino-1H-indole-2-carbohydrazide** is a chemical entity with a promising structural framework for the development of novel therapeutic agents. While specific experimental data for this compound is currently limited, the known biological activities of related indole-2-

carbohydrazide derivatives suggest that it may possess anticancer, antimicrobial, and enzyme inhibitory properties. The synthetic route proposed herein provides a viable starting point for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate the chemical and pharmacological profile of this compound, which could lead to the discovery of new lead molecules for drug discovery and development.

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